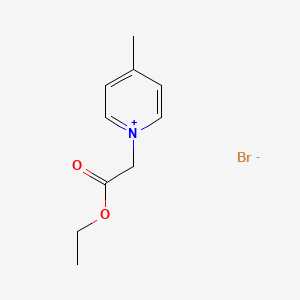
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyridinium ion core substituted with an ethoxy-oxoethyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with ethyl bromoacetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism by which 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: This compound lacks the methyl group, which can affect its reactivity and applications.
1-(2-Ethoxy-2-oxoethyl)-2-methylpyridinium bromide: The position of the methyl group is different, leading to variations in chemical behavior and biological activity.
Propriétés
Numéro CAS |
64636-80-2 |
|---|---|
Formule moléculaire |
C10H14BrNO2 |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
ethyl 2-(4-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H14NO2.BrH/c1-3-13-10(12)8-11-6-4-9(2)5-7-11;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GBPOWUPCXCVOOI-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CC=C(C=C1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
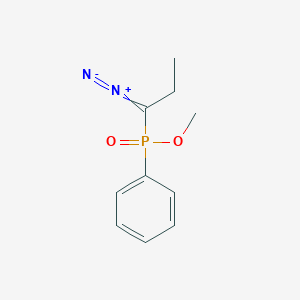
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
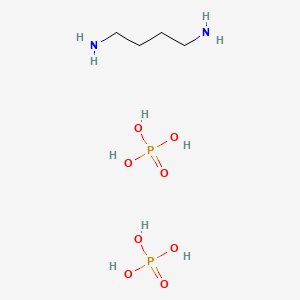


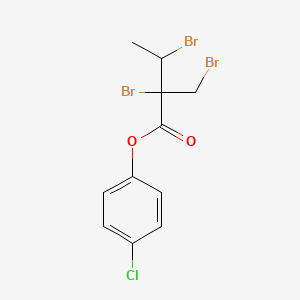


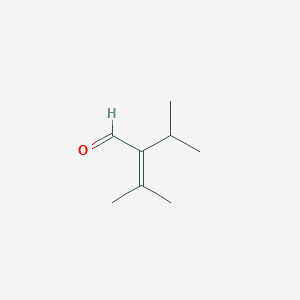



![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
